

Application Notes: Cy5-dATP for Fluorescence In Situ Hybridization (FISH)

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Compound of Interest

Compound Name: Cy5-dATP

Cat. No.: B12392867

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Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. The choice of fluorophore is critical for achieving high sensitivity and specificity. **Cy5-dATP** is a fluorescently labeled deoxyadenosine triphosphate analog widely used for the enzymatic incorporation of the Cy5 dye into DNA probes. Cy5, a cyanine dye, fluoresces in the far-red region of the spectrum, a range where cellular autofluorescence is minimal, leading to a significantly improved signal-to-noise ratio.^[1] Its high molar extinction coefficient, good quantum yield, and exceptional photostability make it an ideal choice for demanding applications, including single-copy gene detection and multiplex FISH.^{[2][3]} These application notes provide detailed protocols for labeling DNA probes with **Cy5-dATP** and their subsequent use in FISH experiments.

Properties of Cy5-dATP

Cy5-dATP can be incorporated into DNA probes using various enzymatic methods, including nick translation, random primed labeling, and PCR.^{[4][5]} The resulting Cy5-labeled probes are well-suited for a variety of hybridization applications.

Data Presentation: Photophysical and Chemical Properties

The selection of a fluorophore is governed by its specific photophysical properties. The data below summarizes the key characteristics of Cy5.

Property	Value	Reference
Excitation Wavelength (λ_{max})	649-651 nm	
Emission Wavelength (λ_{max})	667-670 nm	
Molar Extinction Coefficient (ϵ)	$\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (Φ_f)	$\sim 0.20 - 0.27$	
Molecular Weight	1182.05 g/mol	
Recommended Filter Set	SpectrumFRed™ or equivalent	

Comparative Data of Common Fluorophores

Cy5 exhibits high photostability, which is a crucial advantage for experiments requiring prolonged imaging sessions or high-intensity light sources.

Fluorophore	Molar Extinction Coefficient (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)	Fluorescence Quantum Yield (Φ_f)	Relative Photostability
Fluorescein	$\sim 70,000$	~ 0.93	Low
Rhodamine B	$\sim 106,000$	~ 0.31	Moderate
Cy5	$\sim 250,000$	~ 0.20	High

Table adapted from BenchChem data. Note: Photophysical properties can be influenced by the local environment.

Experimental Protocols

Protocol 1: DNA Probe Labeling with Cy5-dATP by Nick Translation

Nick translation is a common method to generate uniformly labeled, double-stranded DNA probes. The process uses DNase I to introduce nicks in the DNA backbone, creating 3'-

hydroxyl termini that serve as primers for DNA Polymerase I. DNA Polymerase I then adds nucleotides, including **Cy5-dATP**, while its 5' → 3' exonuclease activity removes existing nucleotides.

Materials:

- DNA template (e.g., plasmid, BAC, PCR product)
- **Cy5-dATP** (e.g., 1 mM solution)
- Nick Translation Labeling Kit (containing DNase I, DNA Polymerase I, dNTP mix without dATP, and buffer) or individual reagents.
- Stop buffer (0.5 M EDTA)
- Purification columns (e.g., spin columns) to remove unincorporated nucleotides.
- Nuclease-free water

Procedure:

- Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents on ice:
 - DNA Template: 1 µg
 - 10x Nick Translation Buffer: 5 µL
 - dNTP Mix (dCTP, dGTP, dTTP at 0.5 mM each): 5 µL
 - **Cy5-dATP** (1 mM): 1 µL
 - Enzyme Mix (DNase I/DNA Pol I): 2 µL
 - Nuclease-free water: to a final volume of 50 µL
- Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 15°C for 90-120 minutes. The incubation time can be adjusted to optimize the

probe size, typically between 200-500 bp.

- Reaction Termination: Stop the reaction by adding 5 μ L of 0.5 M EDTA (Stop Buffer).
- Probe Purification: Remove unincorporated **Cy5-dATP** using a spin column or ethanol precipitation.
 - Follow the manufacturer's protocol for the spin column.
 - For ethanol precipitation, add 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, centrifuge at high speed, wash the pellet with 70% ethanol, air dry, and resuspend in hybridization buffer.
- Quality Control: Assess the labeling efficiency by measuring absorbance at 260 nm (for DNA) and 650 nm (for Cy5). The quality of the probe, including fragment length, can be verified on an agarose gel.

Protocol 2: Fluorescence In Situ Hybridization (FISH)

This protocol provides a general workflow for FISH on prepared chromosome spreads or interphase nuclei on glass slides.

Materials:

- Cy5-labeled DNA probe
- Human Cot-1 DNA (for blocking repetitive sequences)
- Salmon Sperm DNA
- 20x SSC (Saline-Sodium Citrate) buffer
- Formamide
- Dextran sulfate
- DAPI (4',6-diamidino-2-phenylindole) counterstain
- Antifade mounting medium

- Rubber cement
- Coverslips (22x22 mm)

Procedure:

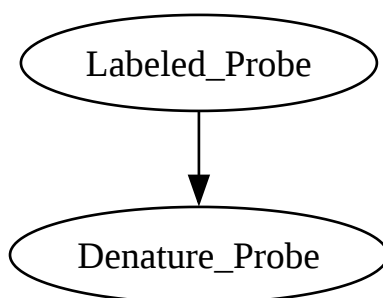
- Probe Mix Preparation (per slide):
 - Cy5-labeled probe: 100-200 ng
 - Human Cot-1 DNA: 5-10 µg
 - Salmon Sperm DNA: 10 µg
 - Combine, ethanol precipitate, and resuspend the pellet in 10 µL of Hybridization Buffer (50% formamide, 2x SSC, 10% dextran sulfate).
- Slide Preparation and Denaturation:
 - Age slides with prepared metaphase or interphase cells.
 - Dehydrate the slides through an ethanol series (70%, 85%, 100% for 2 minutes each) and air dry.
 - Immerse slides in denaturation solution (70% formamide, 2x SSC, pH 7.0) at 70-75°C for 2-5 minutes.
 - Immediately transfer the slides to an ice-cold ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
- Probe Denaturation and Hybridization:
 - Denature the probe mix at 75°C for 5-10 minutes and then place on ice to prevent re-annealing.
 - Apply the 10 µL of denatured probe mix to the denatured area on the slide.

- Cover with a 22x22 mm coverslip, avoiding air bubbles. Seal the edges with rubber cement.
- Incubate in a humidified chamber at 37°C overnight.
- Post-Hybridization Washes:
 - Carefully remove the rubber cement and coverslip.
 - Wash 1: 50% formamide / 2x SSC at 42°C for 3 x 5 minutes.
 - Wash 2: 2x SSC at 42°C for 3 x 5 minutes.
 - Wash 3: 1x SSC at 39°C for 1 x 10 minutes.
- Detection and Mounting:
 - Briefly rinse the slide in PBS.
 - Apply a drop of antifade mounting medium containing DAPI counterstain.
 - Mount with a new coverslip and store in the dark at 4°C until analysis.
- Microscopy:
 - Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and Cy5 (far-red).

Troubleshooting Common FISH Issues

Issue	Potential Cause	Suggested Solution
No or Weak Signal	Poor probe labeling efficiency.	Verify probe labeling by gel electrophoresis and spectrophotometry.
Insufficient denaturation.	Optimize denaturation time and temperature for both probe and sample.	
Low probe concentration.	Increase the amount of probe used in the hybridization mix.	
High Background	Incomplete removal of unbound probe.	Increase stringency and duration of post-hybridization washes.
Non-specific binding.	Ensure sufficient blocking with Cot-1 DNA for repetitive sequences.	
Probe precipitation.	Centrifuge probe mix before denaturation to pellet any precipitates.	
Patchy/Uneven Signal	Air bubbles under the coverslip.	Be careful when applying the coverslip to avoid trapping air.
Uneven denaturation or probe distribution.	Ensure the slide is evenly heated and the probe mix spreads uniformly.	

Visualized Workflows and Pathways



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